

Spectroscopic Profile of N-Methyl-L-prolinol: A Technical Guide

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Compound of Interest

Compound Name: *N-Methyl-L-prolinol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methyl-L-prolinol** (CAS: 34381-71-0), a chiral amino alcohol pivotal in asymmetric synthesis and pharmaceutical research. Due to the limited availability of public experimental data for **N-Methyl-L-prolinol**, this document presents the available mass spectrometry data for the target molecule, alongside nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for the closely related compounds, N-Methyl-L-proline and L-prolinol, for comparative analysis.

Introduction

N-Methyl-L-prolinol, with the molecular formula $C_6H_{13}NO$ and a molecular weight of 115.17 g/mol, is a derivative of the amino acid L-proline.^{[1][2]} Its chiral nature makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.^{[2][3]} A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in research and development.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. The electron ionization (EI) mass spectrum of **N-Methyl-L-prolinol** exhibits a distinct fragmentation pattern that is characteristic of its structure.

Table 1: Mass Spectrometry Data for **N-Methyl-L-prolinol**

m/z	Relative Intensity (%)	Proposed Fragment
42.05	45	$[C_2H_4N]^+$
43.05	30	$[C_2H_5N]^+$
56.05	25	$[C_3H_6N]^+$
70.05	100	$[C_4H_8N]^+$ (Base Peak)
84.10	95	$[M-CH_2OH]^+$
115.10	15	$[M]^+$ (Molecular Ion)

Data sourced from NIST WebBook[1]

Experimental Protocol - Mass Spectrometry (General)

Sample Preparation: A dilute solution of **N-Methyl-L-prolinol** is prepared in a volatile organic solvent, such as methanol or acetonitrile.

Instrumentation: An electron ionization mass spectrometer is used.

Method: The sample is introduced into the ion source, typically heated to ensure vaporization. The molecules are bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector records the abundance of each ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR data for **N-Methyl-L-prolinol**, this section provides predicted 1H and ^{13}C NMR data for the structurally similar compound N-Methyl-L-proline. This data can serve as a reference for the expected chemical shifts and splitting patterns.

1H NMR Spectroscopy of N-Methyl-L-proline (Predicted)

Table 2: Predicted 1H NMR Data for N-Methyl-L-proline

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.85	dd	1H	H-2
3.45	m	1H	H-5a
3.05	m	1H	H-5b
2.80	s	3H	N-CH ₃
2.25	m	1H	H-3a
2.00	m	2H	H-4
1.85	m	1H	H-3b

Predicted data from Human Metabolome Database

¹³C NMR Spectroscopy of N-Methyl-L-proline and L-Prolinol (Predicted and Experimental)

For a comprehensive comparison, predicted ¹³C NMR data for N-Methyl-L-proline and experimental data for L-Prolinol are presented.

Table 3: ¹³C NMR Data for N-Methyl-L-proline (Predicted) and L-Prolinol (Experimental)

Chemical Shift (ppm) - N-Methyl-L-proline (Predicted)	Chemical Shift (ppm) - L-Prolinol (Experimental)	Assignment
175.0	-	C=O
70.0	68.0	C-2
58.0	56.5	C-5
42.0	-	N-CH ₃
30.0	29.0	C-3
22.0	25.5	C-4
-	65.0	-CH ₂ OH

Predicted data for N-Methyl-L-proline from Human Metabolome Database. Experimental data for L-Prolinol from CCRC Mass Spectrometry and NMR Database.

Experimental Protocol - NMR Spectroscopy (General)

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Method: The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. The FID is then Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

Experimental IR data for **N-Methyl-L-prolinol** is not readily available. Therefore, the characteristic IR absorption bands for the related compound L-Prolinol are provided for reference.

Table 4: IR Spectroscopy Data for L-Prolinol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3100	Strong, Broad	O-H stretch (alcohol), N-H stretch (secondary amine)
2960 - 2850	Medium	C-H stretch (aliphatic)
1450	Medium	C-H bend
1100 - 1000	Strong	C-N stretch, C-O stretch

Experimental Protocol - IR Spectroscopy (General)

Sample Preparation: For a liquid sample like **N-Methyl-L-prolinol**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

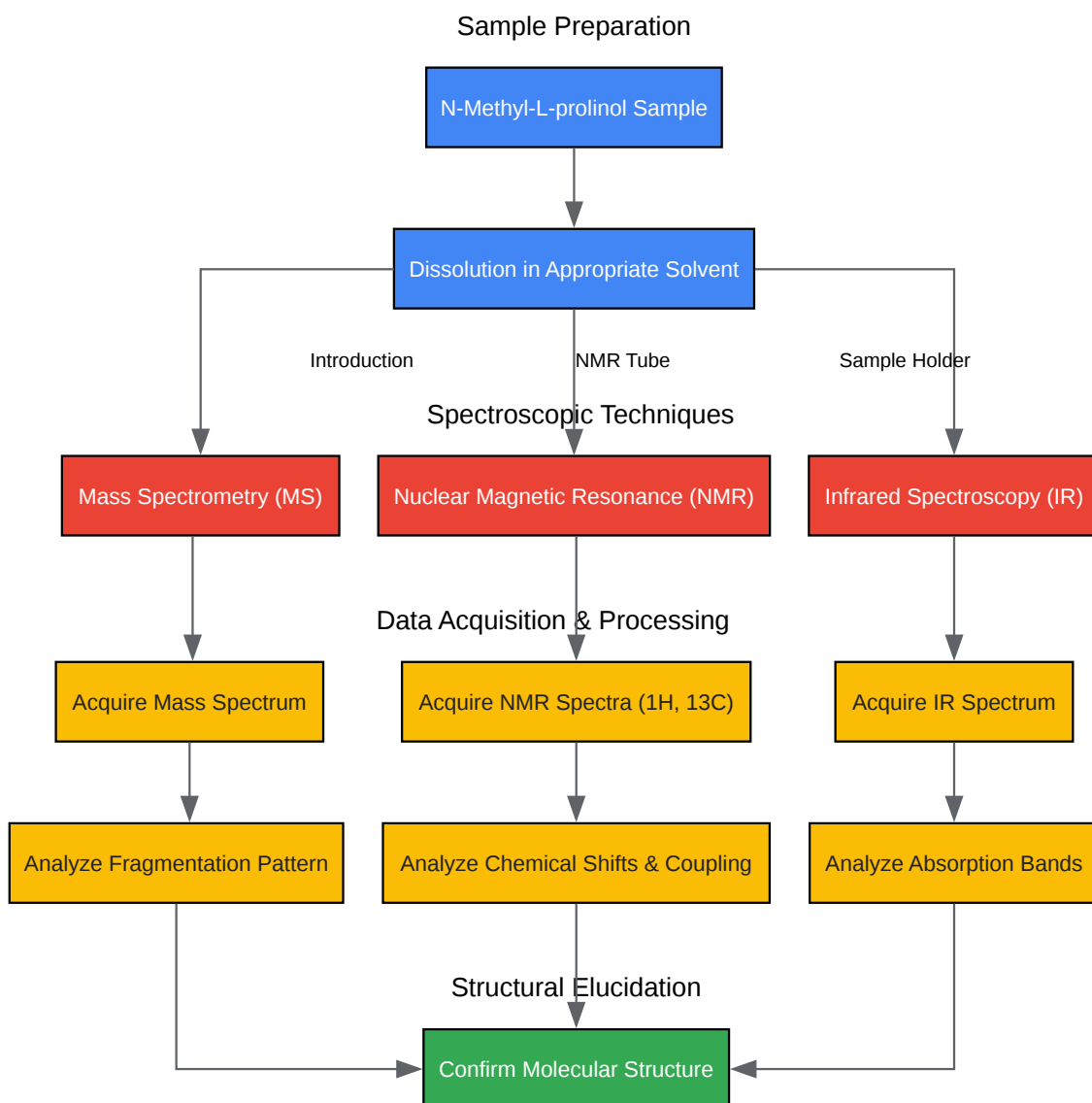
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Method: A beam of infrared radiation is passed through the sample. The molecules absorb radiation at specific frequencies corresponding to their vibrational modes. The transmitted or reflected radiation is detected, and a Fourier transform is applied to the resulting interferogram to produce the IR spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **N-Methyl-L-prolinol**.

General Spectroscopic Analysis Workflow

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General Spectroscopic Analysis Workflow

Conclusion

This technical guide has summarized the available spectroscopic data for **N-Methyl-L-prolinol** and related compounds. The provided mass spectrometry data offers a reliable method for the identification of **N-Methyl-L-prolinol**. While experimental NMR and IR data for the target molecule are not currently in the public domain, the comparative data from N-Methyl-L-proline and L-Prolinol provide valuable insights for researchers working with this important chiral building block. The general experimental protocols and the workflow diagram offer a solid foundation for the spectroscopic characterization of **N-Methyl-L-prolinol** in a laboratory setting.

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